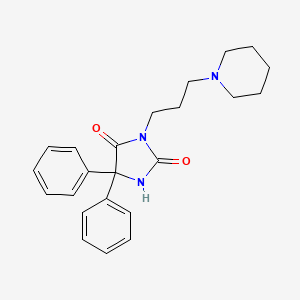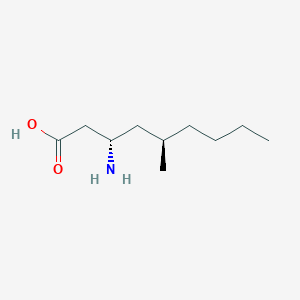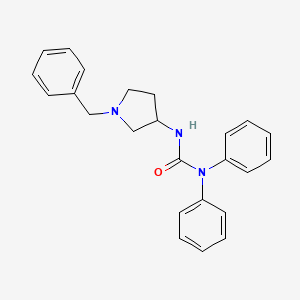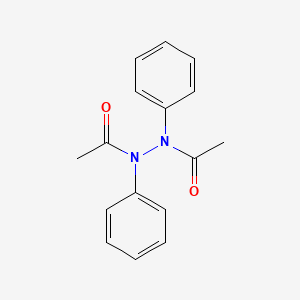![molecular formula C17H15Cl2N5O B12009263 3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]propanehydrazide CAS No. 518019-34-6](/img/structure/B12009263.png)
3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]propanehydrazide is a complex organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]propanehydrazide typically involves the following steps:
Formation of the Benzotriazole Moiety: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Attachment of the Propanehydrazide Group: The benzotriazole is then reacted with 3-chloropropionyl chloride to form 3-(1H-benzotriazol-1-yl)propanehydrazide.
Condensation with 3,4-Dichlorobenzaldehyde: Finally, the 3-(1H-benzotriazol-1-yl)propanehydrazide is condensed with 3,4-dichlorobenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The benzotriazole and dichlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]propanehydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]propanehydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]propanehydrazide
- 3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(3,4-difluorophenyl)ethylidene]propanehydrazide
Uniqueness
- Structural Differences : The presence of different substituents on the phenyl ring (e.g., dichloro vs. difluoro) can significantly alter the compound’s chemical properties and reactivity.
- Chemical Properties : The unique combination of benzotriazole and dichlorophenyl groups in 3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]propanehydrazide contributes to its distinct reactivity and potential applications.
Properties
CAS No. |
518019-34-6 |
|---|---|
Molecular Formula |
C17H15Cl2N5O |
Molecular Weight |
376.2 g/mol |
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]propanamide |
InChI |
InChI=1S/C17H15Cl2N5O/c1-11(12-6-7-13(18)14(19)10-12)20-22-17(25)8-9-24-16-5-3-2-4-15(16)21-23-24/h2-7,10H,8-9H2,1H3,(H,22,25)/b20-11+ |
InChI Key |
JPONFSCRTSXJIY-RGVLZGJSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-ethyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009184.png)


![3-bromo-N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12009195.png)



![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12009227.png)



![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12009241.png)
![N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12009243.png)

